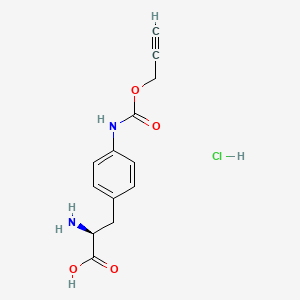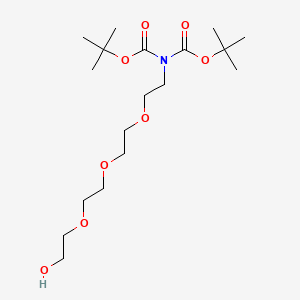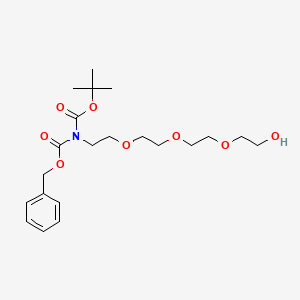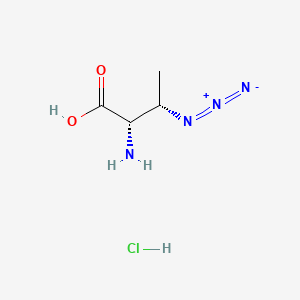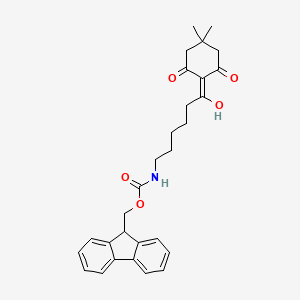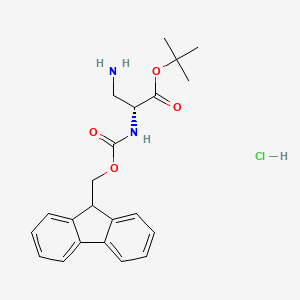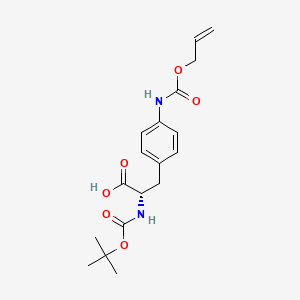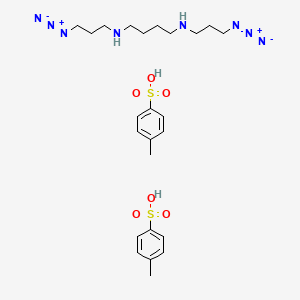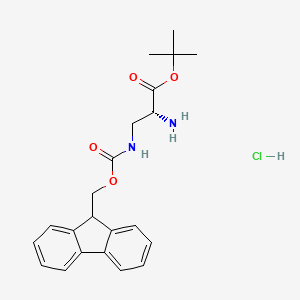
H-D-Dap(Fmoc)-OtBu HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Dap(Fmoc)-OtBu HCl is a synthetic amino acid derivative that is used as a reagent for the synthesis of peptides. It is a derivative of D-Dap, also known as 2,6-diaminopimelic acid, and is used in a variety of applications in the field of peptide chemistry. This compound is used as a building block for the synthesis of peptides and proteins, and its reactivity and stability make it a useful reagent in the laboratory.
Wirkmechanismus
H-D-Dap(Fmoc)-OtBu HCl is used as a reagent in the synthesis of peptides and proteins. It acts as a building block in the synthesis process, and its reactivity and stability make it a useful reagent in the laboratory. The Fmoc group is removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide is obtained.
Biochemical and Physiological Effects
H-D-Dap(Fmoc)-OtBu HCl is a synthetic amino acid derivative that is used as a reagent for the synthesis of peptides and proteins. It has no direct biochemical or physiological effects, as it is not a drug or active ingredient.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using H-D-Dap(Fmoc)-OtBu HCl for lab experiments include its reactivity and stability, which make it a useful reagent in the laboratory. Additionally, the Fmoc group can be removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide can be obtained. The main limitation of using this compound is that it is not a drug or active ingredient, and therefore has no direct biochemical or physiological effects.
Zukünftige Richtungen
The use of H-D-Dap(Fmoc)-OtBu HCl in the laboratory can be further explored in the following ways:
1. Developing new methods for the synthesis of peptides and proteins using this compound.
2. Investigating the potential of this compound to be used as a therapeutic agent.
3. Studying the effects of this compound on the structure and function of proteins.
4. Investigating the potential of this compound to be used as a drug delivery system.
5. Investigating the potential of this compound to be used in the synthesis of peptide-based drugs.
6. Developing new methods for the synthesis of peptide-based drugs using this compound.
7. Investigating the potential of this compound to be used in the synthesis of peptide-based materials.
8. Studying the effects of this compound on the structure and function of peptide-based materials.
9. Investigating the potential of this compound to be used in the synthesis of peptide-based nanomaterials.
10. Studying the effects of this compound on the structure and function of peptide-based nanomaterials.
Synthesemethoden
H-D-Dap(Fmoc)-OtBu HCl is synthesized using a variety of methods, including the Fmoc (9-fluorenylmethoxycarbonyl) protection method. This method involves the addition of Fmoc-protected amino acid derivatives to a peptide chain. The Fmoc group is then removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide is obtained.
Wissenschaftliche Forschungsanwendungen
H-D-Dap(Fmoc)-OtBu HCl is used in a variety of scientific research applications, including the synthesis of peptides and proteins. The compound is used as a building block for the synthesis of peptides and proteins, and its reactivity and stability make it a useful reagent in the laboratory. Additionally, H-D-Dap(Fmoc)-OtBu HCl can be used for the synthesis of peptide-based drugs and for the study of protein structure and function.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUHWUVCJVBIF-FSRHSHDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



